molecular formula C18H12BrNO3S2 B3667322 3-{5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

3-{5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

Cat. No.: B3667322
M. Wt: 434.3 g/mol
InChI Key: LVRDGPKVTWCQLS-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical compounds with complex structures such as the one you mentioned often have unique properties that make them interesting for various fields of study, including medicinal chemistry, materials science, and environmental science .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions . The exact process would depend on the structure of the compound and the functional groups present .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. Electrophilic aromatic substitution is a common reaction for compounds containing an aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and reactivity, can be determined through various experimental techniques .

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is particularly relevant for compounds with potential therapeutic applications .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The study of new compounds often opens up new avenues of research. Future studies could focus on exploring the potential applications of the compound, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

3-[(5Z)-5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3S2/c1-10(11-4-2-6-13(19)8-11)15-16(21)20(18(24)25-15)14-7-3-5-12(9-14)17(22)23/h2-9H,1H3,(H,22,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRDGPKVTWCQLS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O)/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
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3-{5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
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3-{5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
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3-{5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
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3-{5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Reactant of Route 6
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3-{5-[1-(3-bromophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid

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